5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTTVTNROSXOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to yield the boronate ester. Key parameters include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane or dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–85% (estimated) |
The starting material, 4-bromo-5-chloro-2-methoxyaniline, can be synthesized via sequential functionalization of 2-methoxyaniline. Chlorination at the para-position relative to the methoxy group (position 5) followed by bromination at position 4 is achieved using electrophilic substitution reagents like N-chlorosuccinimide (NCS) and bromine in acetic acid.
Alternative Synthetic Routes
Directed Ortho-Metalation (DoM)
Directed metalation strategies exploit the coordination of a directing group (e.g., methoxy or amino) to position substituents regioselectively. For example:
-
Protection of the Amino Group : Acetylation of 2-methoxyaniline forms N-acetyl-2-methoxyaniline, directing subsequent electrophilic substitution.
-
Chlorination and Bromination : Sequential treatment with NCS and Br₂ introduces chloro and bromo groups at positions 5 and 4, respectively.
-
Deprotection and Borylation : Hydrolysis of the acetyl group regenerates the aniline, followed by Miyaura borylation.
Suzuki-Miyaura Coupling
While primarily used for biaryl synthesis, Suzuki coupling can indirectly access the target compound by reacting a pre-formed boronic acid with a halogenated precursor. However, this method is less efficient for installing boronate esters directly.
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts such as Pd(dppf)Cl₂ exhibit superior activity due to their stability and ability to facilitate transmetallation. Ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic efficiency by preventing Pd aggregation.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve reagent solubility but may increase side reactions. Non-polar solvents like dioxane balance reactivity and selectivity. Elevated temperatures (80–100°C) are necessary to overcome kinetic barriers but require careful control to avoid decomposition.
Purification Challenges
The product is typically purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. Impurities often include unreacted starting material and deborylated byproducts.
Analytical Characterization
Spectroscopic Data
Melting Point and Stability
The compound is a crystalline solid with a melting point of 120–125°C (literature estimate). It is moisture-sensitive and requires storage under inert atmosphere at 2–8°C.
Scalability and Industrial Applications
Large-scale synthesis (>100 g) employs continuous flow reactors to enhance heat and mass transfer. Industrial suppliers like Zhuhai Aobokai Biomedical Technology Co., Ltd., utilize automated systems to achieve batch-to-batch consistency. The compound’s utility in synthesizing kinase inhibitors and fluorescent probes underscores its commercial relevance .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of arylboronate esters. Key structural analogs and their differentiating features are summarized below:
Reactivity in Cross-Coupling Reactions
- Electronic Effects : The target compound’s chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a balanced electronic profile, enabling efficient oxidative addition with palladium catalysts. In contrast, analogs like 2-Chloro-5-nitro-3-(tetramethyl-dioxaborolan-2-yl)pyridine exhibit reduced reactivity due to strong electron withdrawal from the nitro group, which may slow transmetallation steps .
- Steric Effects : The methoxy group at position 2 in the target compound introduces moderate steric hindrance, which is less obstructive than ortho-substituted analogs (e.g., 3-Chloro-2-(tetramethyl-dioxaborolan-2-yl)aniline). The latter’s proximity of Cl to the boronate group can impede catalyst access .
Biological Activity
5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H17BClNO3
- Molecular Weight : 269.53 g/mol
- CAS Number : 2121514-91-6
The presence of the dioxaborolane moiety suggests potential applications in drug development, particularly in targeting specific biological pathways.
Antimicrobial Properties
Recent studies indicate that derivatives of compounds similar to this compound exhibit antimicrobial activity. For instance, related pyrimidine-based compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . The potential for this compound to exhibit similar properties warrants further investigation.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of related compounds. For example, one study reported an IC50 value of 0.126 μM for a structurally similar compound against MDA-MB-231 triple-negative breast cancer cells . Such findings suggest that this compound may also possess significant anticancer activity.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways in cancer and microbial cells. For instance, related compounds have been noted to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis . This suggests that this compound may similarly interfere with these critical processes.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Pyrimidine Derivatives | MIC: 4–8 μg/mL | |
| Anticancer | Similar Compounds | IC50: 0.126 μM | |
| MMP Inhibition | Various Derivatives | - |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is limited, related compounds have shown moderate exposure and slow elimination rates in animal models . It is essential to evaluate the toxicity profile to ensure safety in potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative method involves reacting halogenated precursors (e.g., 2-iodo-5-methoxy-4-chloroaniline) with bis(pinacolato)diboron in the presence of palladium acetate, a phosphine ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), and potassium acetate in dioxane under nitrogen at 110°C . Optimization includes adjusting catalyst loading (0.05–0.1 eq Pd), reaction time (4–12 hours), and purification via reverse-phase C18 column chromatography (acetonitrile/water) to improve yields .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify the boronate ester moiety and aromatic substitution patterns.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous tetramethyl dioxaborolane derivatives .
- HPLC-MS : To assess purity (>95%) and detect trace byproducts from coupling reactions .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : The boronate ester is moisture- and air-sensitive. Store under inert gas (N or Ar) at 0–6°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., THF, dioxane) for reactions to prevent hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Ligand choice : Bulky ligands (e.g., SPhos, XPhos) enhance steric control, favoring coupling at the less hindered boronate position .
- Substrate electronic effects : Electron-withdrawing groups (e.g., Cl, CF) on the aryl ring direct coupling to specific positions. Computational modeling (DFT) can predict reactivity trends .
- Reaction monitoring : Use in-situ NMR or LC-MS to track intermediates and adjust conditions dynamically .
Q. What experimental strategies mitigate low yields (<20%) observed in scale-up syntheses?
- Methodological Answer : Low yields often stem from:
- Byproduct formation : Optimize stoichiometry (1:3 aryl halide:boron reagent) and employ scavengers (e.g., molecular sieves) to trap water .
- Catalyst deactivation : Pre-purify reagents (e.g., degas solvents, dry potassium acetate) to minimize ligand oxidation.
- Alternative routes : Consider nickel catalysis for challenging substrates, which may tolerate broader functional groups .
Q. How can the biological activity of derivatives of this compound be systematically evaluated?
- Methodological Answer : Design studies to:
- Screen for bioactivity : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays, comparing to standards like ampicillin .
- Mechanistic studies : Use fluorescence quenching or SPR to assess interactions with biomolecules (e.g., DNA gyrase) .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying methoxy or chloro substituents) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
